molecular formula C10H9ClN2OS B3302447 N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide CAS No. 916791-24-7

N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide

Cat. No.: B3302447
CAS No.: 916791-24-7
M. Wt: 240.71 g/mol
InChI Key: ULOOSSXTSARVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of heterocyclic compounds is a cornerstone of drug discovery, with nitrogen- and sulfur-containing ring systems being particularly prominent in a vast number of therapeutic agents. nih.gov N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide belongs to this important class, integrating a benzothiazole (B30560) nucleus with a reactive amide side chain, positioning it as a molecule of interest for synthetic and medicinal chemists.

The benzothiazole scaffold, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry. pcbiochemres.combibliomed.org Its derivatives have been extensively studied and are known to exhibit a wide spectrum of biological activities. pcbiochemres.comtandfonline.combenthamscience.com The pharmacological potential of this class of compounds has led to the development of several successful clinical drugs, underscoring the scaffold's therapeutic importance. researchgate.net

Notable examples of FDA-approved drugs containing the benzothiazole core include:

Riluzole , a glutamate (B1630785) receptor antagonist used in the treatment of amyotrophic lateral sclerosis (ALS). researchgate.netmdpi.com The development of Riluzole, in particular, drew significant attention from medicinal chemists to the potential of the benzothiazole scaffold. nih.gov

Pramipexole , a dopamine (B1211576) agonist employed in managing Parkinson's disease. wikipedia.org

Ethoxzolamide , a diuretic agent. researchgate.netmdpi.com

Zopolrestat , an aldose reductase inhibitor developed for treating diabetic complications. researchgate.netmdpi.com

The broad utility of these compounds in treating diverse conditions such as neurodegenerative diseases, cancer, and microbial infections continues to fuel research into novel benzothiazole derivatives. pcbiochemres.commdpi.comnih.govnih.gov

Drug NameTherapeutic Use
RiluzoleAmyotrophic Lateral Sclerosis (ALS) researchgate.netmdpi.com
PramipexoleParkinson's Disease wikipedia.org
EthoxzolamideDiuretic researchgate.netmdpi.com
ZopolrestatDiabetic Complications researchgate.netmdpi.com

This compound is classified as an amide-containing heterocyclic compound. This classification highlights two key structural features: the heterocyclic benzothiazole core and the amide linkage (-C(O)NH-). The amide bond is one of the most important functional groups in organic chemistry and biochemistry, found in a vast array of pharmaceuticals and biologically active molecules. pulsus.com

The unique features of this structural class arise from the combination of these two components:

The Amide Linkage : The stability of the amide bond is due to resonance, which imparts a partial double-bond character to the C-N bond. researchgate.net Amide groups are versatile, possessing both hydrogen-bond accepting (via the carbonyl oxygen) and donating (via the N-H group) properties. researchgate.net This allows them to form strong, directional interactions with biological targets such as enzymes and receptors, a critical feature in drug design. nih.gov

The Heterocyclic Nucleus : Heterocyclic structures are present in over 85% of all biologically active compounds. The benzothiazole ring system, in particular, is an aromatic, planar structure that can engage in π-π stacking interactions. nih.gov The presence of nitrogen and sulfur atoms provides sites for coordination and additional hydrogen bonding. nih.gov

The fusion of an amide group with a heterocyclic scaffold creates molecules with defined three-dimensional shapes and electronic properties that can be finely tuned to achieve specific biological activities. nih.govnih.gov

The specific structure of this compound suggests its primary role in academic research is that of a versatile synthetic intermediate or building block. The rationale for its investigation is centered on the reactivity of its 3-chloropropanamide side chain.

This side chain contains a reactive electrophilic site (the carbon atom bonded to chlorine), making the molecule an excellent substrate for nucleophilic substitution reactions. researchgate.net Researchers can react this compound with a wide array of nucleophiles (such as primary or secondary amines) to generate a library of new, more complex benzothiazole derivatives. nih.govresearchgate.net This strategy is fundamental to medicinal chemistry for a few key reasons:

Lead Discovery and Optimization : By creating a diverse library of related compounds, chemists can screen for molecules with desired biological activity. Once an active "hit" is found, further modifications can be made to optimize its potency and properties.

Structure-Activity Relationship (SAR) Studies : Synthesizing a series of analogues allows researchers to understand how specific structural changes affect the compound's biological activity. nih.gov For example, a study on related N-(benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives used this approach to synthesize and screen novel compounds for anticonvulsant activity. researchgate.net

Access to Novel Chemical Space : Using such intermediates allows for the efficient construction of molecules that might be difficult to synthesize through other methods.

Therefore, the academic interest in the this compound scaffold lies in its utility as a platform for generating molecular diversity to explore new therapeutic possibilities. researchgate.netnih.gov

Physicochemical Properties of this compound
Molecular FormulaC10H9ClN2OS
Molar Mass240.71 g/mol
CAS Number301168-56-1

The current research landscape for benzothiazole amides and related derivatives is active and diverse, targeting a wide range of diseases. pcbiochemres.comjchemrev.com Contemporary studies focus on the synthesis and biological evaluation of novel compounds for various therapeutic applications.

Key areas of current investigation include:

Anticancer Agents : Many research groups are designing benzothiazole derivatives, including those with amide linkages, as potential anticancer agents, with some compounds showing remarkable activity against various cancer cell lines. nih.govmdpi.com

Antimicrobial and Antifungal Agents : With the rise of drug-resistant pathogens, there is a significant effort to develop new antimicrobial drugs. Benzothiazole-based compounds are being explored as potent agents against several Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govnih.govjchemrev.com

Antitubercular Compounds : The benzothiazole scaffold is being utilized to develop new agents against Mycobacterium tuberculosis, with some recent reviews highlighting synthetic developments in this area. nih.gov

Anticonvulsants : As previously mentioned, benzothiazole amides have been synthesized and evaluated for their potential to treat seizures, with some derivatives showing promising activity in preclinical models. researchgate.netnih.gov

Other Therapeutic Areas : Research also extends to applications such as anti-inflammatory researchgate.net, antidiabetic pcbiochemres.com, and hemostatic agents. nih.gov

Modern research in this field frequently integrates synthetic chemistry with computational methods, such as molecular docking, to predict and understand the interactions between the synthesized molecules and their biological targets. nih.govnih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c11-4-3-10(14)13-7-1-2-8-9(5-7)15-6-12-8/h1-2,5-6H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOOSSXTSARVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CCCl)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671831
Record name N-(1,3-Benzothiazol-6-yl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916791-24-7
Record name N-6-Benzothiazolyl-3-chloropropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916791-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,3-Benzothiazol-6-yl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar and Rational Design Principles for N Benzo D Thiazol 6 Yl 3 Chloropropanamide Derivatives

Influence of Benzothiazole (B30560) Ring Substitution Patterns on Biological Potency

The benzothiazole ring is a crucial pharmacophore, and its substitution pattern significantly modulates the biological activity of the entire molecule. benthamscience.com SAR studies have consistently shown that the nature and position of substituents on this bicyclic system can drastically alter potency and even the spectrum of activity. rsc.org

The introduction of fluorine atoms into the benzothiazole ring is another common strategy. Fluorine's high electronegativity and small size can enhance binding affinity, improve metabolic stability, and increase lipophilicity, which can lead to better cell membrane penetration. researchgate.net Studies on 6-fluoro benzothiazole derivatives have shown potent biological activities, underscoring the value of halogen substitution at this position. ijper.org

The following table summarizes the observed effects of various substitution patterns on the benzothiazole ring based on studies of related compounds.

PositionSubstituentObserved Effect on Biological ActivityReference
C6-NO₂ (Nitro)Enhanced antibacterial activity nih.gov
C6-Cl (Chloro)Potent antimicrobial and anticancer activity researchgate.netnih.gov
C6-F (Fluoro)Can enhance lipophilicity, metabolic stability, and receptor binding researchgate.netijper.org
C5-Cl (Chloro)Increased antibacterial activity nih.gov
GeneralElectron-withdrawing groups (e.g., -Cl, -NO₂)Often increase cytotoxic and antimicrobial potency ijper.org
GeneralElectron-donating groups (e.g., -OCH₃)Can modulate activity, often enhancing antibacterial action in specific scaffolds nih.gov

Role of the Amide Linkage and Stereochemical Considerations

The amide linkage is a cornerstone of medicinal chemistry, providing a structurally robust and synthetically accessible means to connect different pharmacophoric fragments. nih.gov In N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide derivatives, the amide bond serves several critical functions. Its planar geometry reduces the conformational flexibility of the molecule, which can be advantageous for presenting the pharmacophoric elements in a well-defined orientation for target binding. researchgate.net Furthermore, the amide group is an excellent hydrogen bond donor (the N-H proton) and acceptor (the carbonyl oxygen), enabling strong interactions with amino acid residues in a protein's active site. nih.govrsc.org

The propanamide moiety, as opposed to a shorter acetamide (B32628), introduces a chiral center at the C2 position of the side chain, especially when substituted. For the parent compound, this compound, the C2 position is not chiral. However, in many analogues, such as the related compound N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a chiral center is present. mdpi.comresearchgate.net This introduces the possibility of stereoisomers (enantiomers), which can exhibit significantly different biological activities, affinities for their targets, and metabolic profiles. It is a well-established principle that biological systems are chiral, and thus often interact differently with enantiomers of a drug. Therefore, stereochemical considerations are critical, and the synthesis and evaluation of individual enantiomers are often necessary to identify the more potent and safer isomer (the eutomer).

Impact of the Chloropropyl Chain Length and Functionalization on Activity Profiles

The 3-chloropropylamide side chain is a key component that can be systematically modified to tune the compound's activity and properties. The length, flexibility, and terminal functional group of this chain are all critical variables in rational drug design.

Chain Length: The length of the alkyl chain acts as a spacer, determining the distance between the benzothiazole core and the terminal functional group. An optimal linker length is often required to position the interactive groups correctly within a target's binding pocket. Shortening the chain to an acetamide (a two-carbon linker) or lengthening it to a butanamide (a four-carbon linker) can lead to a significant loss or gain of activity depending on the target topology. impactfactor.org

Functionalization: The terminal chlorine atom in the 3-chloropropyl chain is a reactive electrophilic center and a good leaving group. This allows for covalent bond formation with nucleophilic residues (e.g., cysteine, serine, histidine) in a target protein, leading to irreversible inhibition. Alternatively, the chloro group can be replaced with a wide variety of other functional groups to explore different types of interactions.

A study on the closely related N-(benzo[d]thiazol-2-yl)-2-chloropropanamide scaffold demonstrated that replacing the chlorine with various secondary amines (such as dimethylamine, diethylamine, and substituted piperidines/piperazines) yielded derivatives with potent anticonvulsant activity. researchgate.net This highlights that the terminal position of the side chain is a versatile point for modification to improve potency and modulate physicochemical properties.

The following table illustrates how functionalization of the terminal position of the propanamide side chain can influence biological activity, based on findings from analogous N-(benzo[d]thiazol-2-yl)propanamide derivatives. researchgate.net

Terminal Functional Group (R) in N-(...)-3-(R)-propanamidePotential Interaction TypeImpact on Biological ProfileReference
-Cl (Chloro)Electrophilic / CovalentActs as a reactive handle for covalent inhibition or as a precursor for further synthesis. researchgate.net
-N(CH₃)₂ (Dimethylamino)Hydrogen bond acceptor / BasicIntroduces a basic center, potentially improving solubility and allowing for ionic interactions. Showed anticonvulsant activity. researchgate.net
-N(C₂H₅)₂ (Diethylamino)Hydrogen bond acceptor / Basic / HydrophobicIncreases lipophilicity compared to dimethylamino. Showed anticonvulsant activity. researchgate.net
Piperidino / PiperazinoBulky / Basic / H-bond acceptorIntroduces a bulky, heterocyclic moiety that can explore larger binding pockets and improve properties. Showed potent anticonvulsant activity. researchgate.net

Identification of Key Pharmacophoric Elements for Target Engagement

Based on the structure-activity relationships discussed, a pharmacophore model for this compound derivatives can be proposed. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

The key pharmacophoric elements are:

The Amide Linker: This unit acts as a rigid spacer and provides essential hydrogen bonding features. The N-H group serves as a hydrogen bond donor, and the carbonyl oxygen acts as a hydrogen bond acceptor. These interactions are vital for anchoring the ligand in the correct orientation within the binding site. nih.gov

The Propyl Chain: This flexible linker provides the appropriate distance and vector between the benzothiazole core and the terminal functional group. Its length is often critical for optimal activity.

The Terminal Electrophile/Functional Group: The chlorine atom serves as a reactive site for potential covalent interactions or can be replaced by other groups (e.g., basic amines) that can participate in ionic or hydrogen bonding interactions. researchgate.net

These elements collectively define the molecule's ability to recognize and bind to its biological target.

Strategies for Optimizing Selectivity and Efficacy

The rational optimization of the this compound scaffold into a selective and efficacious drug candidate involves a multi-pronged approach based on the established SAR.

Systematic Substitution of the Benzothiazole Ring: A primary strategy involves the synthesis of a library of analogues with diverse substituents at the C4, C5, C6, and C7 positions. Introducing small alkyl groups, halogens (F, Cl, Br), and electron-donating or -withdrawing groups can fine-tune the electronic properties and steric profile of the molecule to enhance binding affinity for the desired target while potentially reducing affinity for off-targets, thereby improving selectivity. nih.govresearchgate.net

Side Chain Modification: The chloropropyl side chain offers significant opportunities for optimization. The length of the chain can be varied (from two to five carbons) to find the optimal spacer length. The terminal chlorine can be replaced with a diverse set of functional groups, including small amines, cyclic amines, alcohols, and nitriles, to probe for additional favorable interactions within the target's binding site and to improve physicochemical properties like solubility and metabolic stability. researchgate.net

Stereochemical Control: For analogues that possess a chiral center on the side chain, it is crucial to synthesize and test the individual enantiomers. This will identify the eutomer (the more active isomer), which can lead to a more potent and selective drug with a better therapeutic index. mdpi.com

Structure-Based Drug Design: Once a biological target is identified, computational tools like molecular docking can be employed to visualize how the derivatives bind. mdpi.comacs.org This allows for the design of new analogues with modifications specifically intended to improve interactions with key residues in the active site, leading to a more rational and efficient optimization process. For example, if the binding pocket has a nearby acidic residue, introducing a basic amine on the side chain could form a favorable salt bridge, significantly enhancing potency. acs.org

By systematically applying these strategies, researchers can refine the this compound scaffold to develop novel therapeutic agents with superior efficacy and selectivity.

Computational Chemistry and Molecular Modeling Studies of N Benzo D Thiazol 6 Yl 3 Chloropropanamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of electron distribution and are used to predict molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For benzothiazole (B30560) derivatives, calculations are commonly performed using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a suitable basis set, such as 6-311G(d,p) or 6-31+G**, to achieve a balance between accuracy and computational cost. mdpi.comnih.govscirp.org

The first step in a DFT analysis is geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. This provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide, this would involve determining the planarity of the benzothiazole ring system and the orientation of the 3-chloropropanamide side chain relative to the ring. Studies on similar N-aryl amides show that the conformation is heavily influenced by the dihedral angles between the aromatic ring and the amide plane. nih.govresearchgate.net These optimized geometries are crucial for all subsequent calculations.

Table 1: Illustrative Geometrical Parameters for this compound from DFT Optimization Note: This data is hypothetical and based on typical values for related benzothiazole structures.

ParameterAtom 1Atom 2Value
Bond LengthC=O (Amide)~1.23 Å
Bond LengthC-N (Amide)~1.35 Å
Bond AngleO=C-N~122°
Dihedral AngleBenzothiazole PlaneAmide PlaneVariable

HOMO-LUMO Gap Analysis and Electrostatic Potential Mapping

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that a molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state. mdpi.com For benzothiazole derivatives, the HOMO-LUMO gap typically falls in the range of 4.4 to 4.8 eV. mdpi.com

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. scirp.org It is an invaluable tool for predicting how a molecule will interact with other species. scirp.org In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are favorable for electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. mdpi.comscirp.org For a molecule like this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen and sulfur atoms of the thiazole (B1198619) ring, identifying them as key sites for hydrogen bonding and electrophilic interactions. scirp.orgresearchgate.net

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound Note: This data is illustrative, based on typical DFT calculation results for similar benzothiazole derivatives. mdpi.comnih.gov

ParameterValue (eV)Interpretation
EHOMO-6.18Energy of the highest occupied molecular orbital (electron-donating capacity)
ELUMO-1.95Energy of the lowest unoccupied molecular orbital (electron-accepting capacity)
HOMO-LUMO Gap (ΔE)4.23Indicates chemical reactivity and kinetic stability
Chemical Hardness (η)2.115Measures resistance to change in electron distribution

Molecular Docking Investigations with Predicted Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

Prediction of Binding Modes and Ligand-Receptor Interactions

For this compound, the process begins with identifying potential biological targets. Based on the activities of similar benzothiazole derivatives, potential targets could include kinases (e.g., PI3Kα, JNK-3), enzymes like monoamine oxidase B (MAO-B), or β-glucuronidase. nih.govtcmsp-e.commdpi.comnih.gov

Once a target protein structure is obtained, typically from the Protein Data Bank (PDB), docking simulations are performed. The ligand is placed in the protein's active site, and a scoring algorithm evaluates thousands of possible conformations and orientations. The results reveal the most probable binding mode, detailing the specific interactions that stabilize the complex. Key interactions for benzothiazole derivatives often include:

Hydrogen Bonds: Formed between the amide N-H or C=O groups and polar amino acid residues (e.g., serine, arginine). researchgate.net

Hydrophobic Interactions: Involving the benzothiazole ring system and nonpolar residues like leucine (B10760876) or phenylalanine. researchgate.net

π-π Stacking: Aromatic-aromatic interactions between the benzothiazole ring and residues such as tyrosine or tryptophan.

Estimation of Binding Affinities and Energetics

Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or a docking score. nih.gov A lower binding energy value indicates a more favorable and stable interaction. researchgate.net These scores allow for the ranking of different compounds or different binding poses of the same compound. While these scores are estimations, a strong correlation between calculated binding energies and experimentally determined inhibitory activities (like IC₅₀ values) can validate the docking model. nih.gov For example, docking studies of benzothiazole derivatives against various enzymes have shown binding affinities ranging from -7.0 to -10.0 kcal/mol for potent inhibitors. researchgate.netuomustansiriyah.edu.iq

Table 3: Example of Molecular Docking Results for this compound with a Hypothetical Kinase Target Note: This data is for illustrative purposes only.

Binding PoseEstimated Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5ASP-167Hydrogen Bond (Amide N-H)
VAL-89Hydrophobic
PHE-150π-π Stacking

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.gov Conformational analysis, a key component, focuses on the different spatial arrangements a molecule can adopt. For this compound, the flexibility of the 3-chloropropanamide side chain and the rotation around the N-aryl bond are critical. Studies on N-aryl amides have shown that factors like steric hindrance and electronic repulsion dictate the preference for cis or trans conformations of the amide bond and the coplanarity of the aryl ring with the amide group. nih.govnsf.gov

MD simulations start with the best-docked pose and simulate the movements of all atoms in the system over a period of nanoseconds. tcmsp-e.com This allows researchers to:

Assess the stability of the ligand's binding mode.

Observe conformational changes in both the ligand and the protein upon binding.

Analyze the persistence of key interactions, like hydrogen bonds, over the simulation time.

Calculate more accurate binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). researchgate.net

A stable simulation, where the ligand remains in the active site and maintains critical interactions, provides strong evidence for the predicted binding mode. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzothiazole-Amide Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzothiazole-amide analogues, QSAR studies have been instrumental in identifying key molecular features that govern their therapeutic effects, thereby guiding the synthesis of more potent derivatives.

Several studies have successfully developed QSAR models for various biological activities of benzothiazole derivatives, including antibacterial, antimalarial, and anthelmintic actions. researchgate.netallsubjectjournal.comresearchgate.net A common approach involves using Multiple Linear Regression (MLR) to build the QSAR model. researchgate.netallsubjectjournal.com This method correlates biological activity, often expressed as the negative logarithm of the minimum inhibitory concentration (-log(MIC)) or lethal time (log 1/C), with various molecular descriptors. researchgate.netallsubjectjournal.com These descriptors quantify different physicochemical, electronic, steric, and thermodynamic properties of the molecules. researchgate.netresearchgate.net

For instance, a QSAR study on the antibacterial activity of benzothiazole analogues against E. coli identified the importance of descriptors such as molar refractivity, total energy, and logP. researchgate.net The validation of such models is crucial, and statistical parameters like the squared correlation coefficient (r²), cross-validated squared correlation coefficient (Q²), and the ratio of F-test values (Fcalc/Ftable) are used to assess the model's robustness and predictive power. allsubjectjournal.comresearchgate.net A high r² value (close to 1.0) indicates a strong correlation between the descriptors and the biological activity. researchgate.net

In one specific QSAR analysis of 13 benzothiazole derivatives with antimalarial activity, a highly significant MLR model was developed. researchgate.net The equation demonstrated a strong correlation (r² = 0.987) between the antimalarial activity (Log IC50) and electronic descriptors, including the atomic net charges on specific carbon atoms (qC4, qC5, qC6), the energies of the highest occupied and lowest unoccupied molecular orbitals (EHOMO, ELUMO), and polarizability (α). researchgate.net This model highlights that the electronic properties and charge distribution within the benzothiazole scaffold are critical determinants of its antimalarial potency. researchgate.net

Similarly, a QSAR model for the anthelmintic activity of benzothiazole derivatives showed a good correlation (r² = 0.8004) and predictive ability (Q² = 0.6597), providing insights into the structural requirements for this specific biological action. allsubjectjournal.com These models serve as powerful tools to predict the activity of newly designed compounds before their synthesis, saving time and resources in the drug discovery pipeline. allsubjectjournal.com

Table 1: Summary of Representative QSAR Models for Benzothiazole Analogues
Biological ActivityMethodologyKey Statistical ParametersImportant Descriptor ClassesReference
AntimalarialMultiple Linear Regression (MLR)n=13, r²=0.987, Fcalc/Ftable=11.212Electronic (Atomic Net Charges, ELUMO, EHOMO), Polarizability researchgate.net
AnthelminticMultiple Linear Regression (MLR)r²=0.8004, Q²=0.6597Not specified allsubjectjournal.com
Antibacterial (E. coli)Multiple Linear Regression (MLR)Validated model used for predictionPhysicochemical (Molar Refractivity, LogP), Thermodynamic (Total Energy) researchgate.net
Antiproliferative (T-cell lymphoma)QSARNot specifiedTopological and spatial distribution of atomic mass, polarizability, and van der Waals volumes nih.gov

Virtual Screening and De Novo Drug Design Approaches

Virtual screening and de novo drug design are powerful computational strategies used to identify and create novel drug candidates. These methods have been extensively applied to benzothiazole systems to explore their potential against a wide array of biological targets.

Virtual screening involves the computational screening of large libraries of compounds against a specific protein target to identify molecules that are likely to bind to the active site and modulate its function. wjarr.com This process typically begins with molecular docking, a technique that predicts the preferred orientation of a ligand when bound to a receptor. wjarr.comhep.com.cn For benzothiazole derivatives, structure-based virtual screening has been employed to identify potential inhibitors for various targets, including vascular endothelial growth factor receptor-2 (VEGFR-2) in breast cancer, GABA-aminotransferase for anticonvulsant activity, and InhA reductase for tuberculosis treatment. wjarr.comhep.com.cnijrti.org

In a study targeting VEGFR-2, a virtual screening of 45 benzothiazole derivatives identified seven compounds with superior binding affinities compared to the standard drug Sorafenib. hep.com.cn The docking scores, such as the MolDock score, provide a quantitative measure of the binding affinity. For example, the hit compounds exhibited MolDock scores ranging from -157.85 to -173.88 kcal/mol. hep.com.cn Molecular dynamics simulations are often used to confirm the stability of the ligand-protein complex over time. hep.com.cn Analysis of the docking poses reveals crucial interactions, such as hydrogen bonds with specific amino acid residues in the active site, which are essential for binding. nih.govnih.gov

De novo drug design takes this a step further by constructing novel molecules from scratch or by modifying existing scaffolds to improve their binding affinity and drug-like properties. biointerfaceresearch.com A common approach involves identifying a promising hit from a virtual screen and using it as a template for designing new analogues. hep.com.cn For instance, a hit compound from the VEGFR-2 screen was used as a template to design five new inhibitors with even better predicted binding affinities (MolDock scores from -177.84 to -184.69 kcal/mol). hep.com.cn This strategy of analyzing pharmacophoric requirements and incorporating them into new molecular structures is central to de novo design. ijrti.orgbiointerfaceresearch.com By understanding the key interactions and structural features required for activity, medicinal chemists can rationally design novel benzothiazole-amide compounds with enhanced potency and selectivity. biointerfaceresearch.commdpi.com

Table 2: Examples of Virtual Screening Studies on Benzothiazole Derivatives
Protein TargetTherapeutic AreaScreening MethodKey FindingsReference
VEGFR-2Breast CancerMolecular DockingIdentified 7 hits with MolDock scores (-157.85 to -173.88 kcal/mol) superior to Sorafenib. hep.com.cn
GABA-aminotransferase (1OHV)AnticonvulsantMolecular Docking11 derivatives showed excellent MolDock scores (-104.23 to -121.56) compared to phenytoin (B1677684) (-73.63). wjarr.com
InhA (4QXM)TuberculosisStructure-based Virtual ScreeningIdentified top lead molecules as HITS for designing coumarin-benzothiazole hybrids. ijrti.org
DihydroorotaseAntimicrobialMolecular DockingActive compounds formed hydrogen bonds with active site residues LEU222 or ASN44. nih.gov

Future Research Directions and Translational Perspectives for N Benzo D Thiazol 6 Yl 3 Chloropropanamide

Development of Novel Analogues with Enhanced Potency and Improved Biological Profiles

The structural framework of N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide, featuring a benzothiazole (B30560) core linked to a 3-chloropropanamide side chain, presents a versatile platform for analog development. evitachem.com The straightforward synthesis, typically an amide coupling between 6-aminobenzothiazole (B108611) and 3-chloropropanoyl chloride, facilitates rapid generation of derivatives. evitachem.com Future research will likely focus on systematic modifications of this scaffold to enhance biological potency and refine pharmacokinetic profiles.

Key strategies for analogue development include:

Substitution on the Benzothiazole Ring: The benzene (B151609) portion of the benzothiazole ring is amenable to substitution at various positions. Structure-activity relationship (SAR) studies on related benzothiazole derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can significantly influence antibacterial activity. For instance, derivatives bearing chloro, fluoro, and methoxy (B1213986) substituents have demonstrated potent antibacterial profiles. rsc.org

Modification of the Amide Linker: The stability and conformational flexibility of the amide bond are crucial for target interaction. Exploring bioisosteric replacements for the amide group could lead to analogues with improved metabolic stability or altered hydrogen bonding capabilities.

Variation of the Alkyl Chain: The 3-chloropropanamide moiety is a key feature. Altering the length of the alkyl chain, replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or different functional groups, and introducing substituents along the chain can modulate the compound's reactivity and lipophilicity. Research on similar structures has involved replacing the chloroacetyl group with various amines to generate a library of compounds with diverse biological activities, such as anticonvulsant properties. researchgate.net

The following table summarizes potential modifications and their rationale based on studies of related benzothiazole compounds.

Structural Modification AreaExample ModificationRationale / Potential ImprovementRelevant Findings in Analogues
Benzothiazole RingAddition of -Cl, -F, -OCH3 groupsModulate electronic properties and lipophilicity to enhance target binding and cell permeability.Derivatives with these substituents have shown potent antimicrobial activity. rsc.org
Benzothiazole RingAddition of alkoxy groups at the 6-positionImprove potency and reduce neurotoxicity in anticonvulsant applications.6-alkoxy-2-aminobenzothiazoles have been used as precursors for potent anticonvulsant agents. nih.gov
Propanamide Side ChainReplacement of terminal chlorine with various amine groups (e.g., piperidine, morpholine)Generate diversity, improve solubility, and explore new target interactions.N-(benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives with terminal amines showed significant anticonvulsant activity. researchgate.net
Amide LinkerBioisosteric replacement (e.g., with ester, sulfonamide)Enhance metabolic stability and alter hydrogen bonding capacity.Sulfonamide-containing benzothiazole derivatives have demonstrated a wide range of biological activities. nih.gov

Identification and Validation of New Molecular Targets and Pathways

While this compound itself has potential as an anticancer and antimicrobial agent, its precise molecular targets are not fully elucidated. evitachem.com A significant future direction is the identification and validation of the proteins and cellular pathways it modulates. Research into the broader class of benzothiazole derivatives has revealed a wide array of potential targets, suggesting that analogues of this compound could be tailored to interact with specific biological molecules.

Potential molecular targets for novel analogues, extrapolated from related compounds, include:

Receptor Tyrosine Kinases (RTKs): The Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is overexpressed in several cancers and is a promising therapeutic target. nih.gov A series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives were designed as potent ROR1 inhibitors, indicating the suitability of the benzothiazole scaffold for targeting kinases. nih.gov

Enzymes in Metabolic Pathways: Dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria, has been identified as a target for benzothiazole derivatives, suggesting a pathway for developing new antimicrobial agents. nih.gov Similarly, human germ cell alkaline phosphatase (hGC-ALP) has been implicated in prostate cancer, and N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides have been shown to inhibit its activity. nih.gov

Immune Checkpoint Proteins: Small molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction are of high interest in cancer immunotherapy. nih.gov A "ring fusion" strategy has been used to develop benzo[d]isothiazole derivatives that potently inhibit this interaction, highlighting a potential application for advanced benzothiazole analogues. nih.gov

The table below outlines potential molecular targets for which this compound analogues could be developed.

Potential Molecular TargetTherapeutic AreaRationale based on Related Compounds
Receptor tyrosine kinase-like orphan receptor 1 (ROR1)Oncology (e.g., Non-Small Cell Lung Cancer)Benzothiazole derivatives have been successfully designed as potent ROR1 inhibitors. nih.gov
Dihydropteroate Synthase (DHPS)Infectious Disease (Antibacterial)New benzothiazole derivatives have shown antimicrobial activity by targeting the DHPS enzyme. nih.gov
PD-1/PD-L1 InteractionOncology (Immunotherapy)Related benzo[d]isothiazole scaffolds have yielded potent small-molecule inhibitors of this immune checkpoint. nih.gov
Human Germ Cell Alkaline Phosphatase (hGC-ALP)Oncology (Prostate Cancer)Fused benzothiazole-quinoline compounds have shown potent inhibition of hGC-ALP. nih.gov

Advanced Mechanistic Investigations in Complex Cellular Systems

Understanding how this compound and its future analogues function within a living cell is critical for their development as therapeutic agents. Beyond simple target binding, advanced mechanistic studies in complex cellular systems are required to map their downstream effects. Studies on related benzothiazole amides have shown that the mode of action can vary significantly based on the substitutions on the aryl group, affecting everything from membrane integrity to DNA interaction. rsc.org

Future investigations should employ a range of cell-based assays to explore:

Effects on Cell Cycle and Apoptosis: Determining if the compounds induce cell cycle arrest at specific checkpoints or trigger programmed cell death (apoptosis) in cancer cell lines.

Signaling Pathway Modulation: Using techniques like Western blotting and reporter assays to investigate whether the compounds inhibit or activate key cancer-related signaling pathways, such as those involving Src or p38. nih.gov

Impact on Cellular Integrity: Assessing the effects on bacterial cell membranes or the ability to interfere with critical processes like DNA replication or protein synthesis, which are potential mechanisms for antimicrobial action. rsc.org

These complex investigations will provide a more complete picture of the compound's biological activity, guiding further optimization and translational efforts.

Application as Chemical Probes for Biological System Interrogation

The structure of this compound makes it a valuable starting point for the development of chemical probes to investigate biological systems. evitachem.com Its straightforward synthesis allows for the incorporation of reporter tags, such as fluorescent dyes, biotin, or photo-affinity labels, without drastically altering its core binding properties.

Such modified probes could be used for:

Target Identification and Validation: Biotinylated analogues could be used in pull-down assays with cell lysates to identify binding partners, confirming predicted targets or discovering novel ones.

Visualization of Target Engagement: Fluorescently tagged derivatives could enable direct visualization of the compound's localization within cells and its engagement with specific organelles or protein complexes using advanced microscopy techniques.

Covalent Labeling: The reactive 3-chloropropanamide group could potentially act as a covalent warhead, allowing the probe to permanently bind to its target protein. This is particularly useful for identifying transient or low-affinity interactions and for mapping the binding site through subsequent proteomic analysis.

The development of such probes would transform this compound from a potential therapeutic lead into a powerful research tool for dissecting complex biological pathways.

Opportunities in Fragment-Based and Structure-Based Drug Discovery Efforts

The benzothiazole scaffold is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous bioactive molecules and its ability to bind to a wide range of biological targets. evitachem.com This makes this compound and its core structure highly relevant to modern drug discovery campaigns.

Fragment-Based Drug Discovery (FBDD): The thiazole (B1198619) scaffold, a key component of benzothiazole, is frequently identified as a hit in fragment screening campaigns. nih.gov This suggests that the benzothiazole core of this compound can serve as an excellent starting point in FBDD. A library of small fragments based on this core could be screened against a therapeutic target. Hits could then be "grown" or elaborated into more potent molecules by re-attaching or modifying the 3-chloropropanamide side chain or by adding other functional groups. However, it is important to note that some derivatives, like 2-aminothiazoles, are known as potential "frequent hitters," necessitating careful validation to ensure specific on-target engagement. nih.gov

Structure-Based Drug Discovery (SBDD): Once a molecular target is identified and its three-dimensional structure is known (e.g., through X-ray crystallography or cryo-EM), SBDD can be employed to rationally design more potent and selective analogues. Computational docking studies can predict how this compound binds to the active site of a target. This information can guide the design of new derivatives with improved complementarity. For example, the "ring fusion" strategy used to develop benzo[d]isothiazole inhibitors of the PD-1/PD-L1 interaction is a prime example of using structural information to guide the design of novel, potent compounds. nih.gov

By leveraging these advanced discovery techniques, the full potential of the this compound scaffold can be explored to develop next-generation therapeutics.

Q & A

Q. What spectroscopic methods are recommended for confirming the structure and purity of N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide?

To confirm the structure and purity, employ a combination of ¹H-NMR , ¹³C-NMR , and High-Resolution Mass Spectrometry (HRMS) . For example:

  • ¹H-NMR (DMSO-d₆) should display peaks corresponding to the chloro-propanamide chain (e.g., δ ~2.87 ppm for CH₂Cl and ~3.91 ppm for NHCO) and aromatic protons from the benzothiazole moiety (δ ~7.55–8.40 ppm) .
  • HRMS should match the calculated molecular ion (e.g., [M-H]⁻ for C₁₀H₈ClN₂OS: Calcd. 243.00; Found: 243.01).
  • Purity can be assessed via HPLC (>99% purity) and melting point analysis (e.g., 177–178°C) .

Q. How can researchers optimize the synthesis of this compound to improve yield?

Key strategies include:

  • Solvent selection : Use polar aprotic solvents like DMF or DMSO to enhance reactivity between the benzothiazole amine and 3-chloropropanoyl chloride .
  • Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions, followed by gradual warming to room temperature .
  • Catalysis : Add triethylamine or pyridine to neutralize HCl, driving the reaction forward .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high-purity yields (>70%) .

Advanced Research Questions

Q. What methodological approaches are used to evaluate the anticancer activity of this compound derivatives?

  • In vitro assays :
    • MTT assay to measure anti-proliferative activity against cancer cell lines (e.g., IC₅₀ values for hepatocellular carcinoma) .
    • Apoptosis induction : Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells. Mitochondrial pathway involvement can be confirmed via caspase-3/9 activation and Bax/Bcl-2 ratio analysis .
  • Target identification : Perform molecular docking to predict interactions with enzymes (e.g., kinases) or DNA .

Q. How can conflicting data on reaction conditions for benzothiazole derivatization be resolved?

Discrepancies in reaction parameters (e.g., temperature, time) often arise from differences in substituent electronic effects. To address this:

  • Comparative kinetic studies : Monitor reaction progress via TLC or in situ IR under varying conditions (e.g., 56°C for 18 hours vs. 70°C for 3 hours) .
  • Computational modeling : Use DFT calculations to evaluate activation energies for different pathways, guiding optimal condition selection .

Q. What advanced strategies are employed to enhance the bioavailability of this compound?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility .
  • Nanocarrier systems : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance tumor targeting .
  • Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., chloro-propanamide cleavage) and modify susceptible sites .

Data Contradiction Analysis

Q. How should researchers interpret variability in reported biological activities of benzothiazole derivatives?

  • Structural analogs : Minor substitutions (e.g., methylthio vs. chloro groups) significantly alter bioactivity. Compare IC₅₀ values of this compound with analogs like YLT322 (anti-proliferative IC₅₀ = 2.1 µM) to identify structure-activity relationships (SAR) .
  • Assay conditions : Normalize data using standardized protocols (e.g., cell line origin, serum concentration) .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueKey Peaks/DataReference
¹H-NMR (DMSO-d₆)δ 2.87 (t, CH₂Cl), 3.91 (t, NHCO), 7.55–8.40 (aromatic H)
HRMS[M-H]⁻: 243.01 (Calcd. 243.00)
Melting Point177–178°C

Q. Table 2. Comparative Anti-Proliferative Activity

CompoundCell LineIC₅₀ (µM)MechanismReference
This compoundHepG25.2Mitochondrial apoptosis
YLT322 (Analog)HepG22.1Caspase-3 activation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide
Reactant of Route 2
Reactant of Route 2
N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.